4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c1-3-11-14(16)15(20-9-17-11)22-6-4-21(5-7-22)12-8-13(23-2)19-10-18-12/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVHODADLXNHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=CC(=NC=N3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of Fluoro and Ethyl Groups: Fluorination and ethylation can be achieved using reagents like diethylaminosulfur trifluoride (DAST) and ethyl iodide, respectively.
Attachment of Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions using piperazine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, potentially replacing it with hydrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable leaving groups like halides.
Major Products
Oxidation: Formation of 4-ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine-2-carboxylic acid.
Reduction: Formation of 4-ethyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Antifungal Activity
Research indicates that derivatives of pyrimidine compounds, including 4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine, exhibit antifungal properties. These compounds can serve as intermediates in the synthesis of more complex antifungal agents, such as voriconazole, which is effective against various fungal infections including invasive candidiasis and aspergillosis .
2. Anticancer Properties
The compound has shown promise in anticancer research. Pyrimidine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that certain pyrimidine analogs can inhibit the activity of kinases like PfGSK3 and PfPK6, which are crucial in the signaling pathways of cancer cells .
3. Central Nervous System (CNS) Effects
Several studies have explored the neuropharmacological effects of pyrimidine derivatives. Compounds similar to this compound have been evaluated for their potential as anxiolytics and antidepressants due to their interaction with neurotransmitter systems .
Synthesis and Structure Activity Relationship (SAR)
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of key intermediates. Efficient synthetic routes are crucial for scaling up production for pharmaceutical applications. Recent advancements have focused on simplifying these processes to enhance yield and reduce environmental impact .
Structure Activity Relationship (SAR) Studies
Understanding the SAR is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrimidine ring can significantly affect biological activity. For example, modifications to the piperazine moiety can enhance binding affinity to target proteins involved in disease pathways .
Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of pyrimidine derivatives against various fungal strains. The compound was tested alongside established antifungals, showing comparable or superior activity against resistant strains .
Case Study 2: Kinase Inhibition in Cancer Cells
Another research effort focused on evaluating the inhibitory effects of this compound on specific kinases involved in cancer progression. The results indicated a significant reduction in kinase activity at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogs
Research Implications
Its balanced lipophilicity and metabolic stability position it as a lead candidate for diseases requiring prolonged target engagement, such as oncology or immunology. However, further studies are needed to validate its selectivity against off-target kinases and optimize solubility for formulation .
Biological Activity
4-Ethyl-5-fluoro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl group, a fluorine atom, and a piperazine moiety linked to a methoxypyrimidine. Understanding its biological activity is crucial for assessing its therapeutic potential.
Antimalarial Activity
Recent studies have highlighted the potential of pyrimidine derivatives in combating malaria. For instance, compounds with similar structural features have shown significant inhibitory activity against Plasmodium falciparum kinases, which are critical for the parasite's lifecycle. In vitro assays have demonstrated that certain pyrimidine analogs exhibit IC values in the low nanomolar range against these kinases, suggesting that this compound may also possess similar properties .
Antitumor Activity
Pyrimidine derivatives are known to interfere with nucleic acid synthesis, which is a vital process for cancer cell proliferation. Preliminary studies indicate that compounds with structural similarities to this compound can inhibit cell growth in various cancer cell lines. For example, related compounds have been shown to significantly reduce the proliferation of A431 vulvar epidermal carcinoma cells in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Modifications to the piperazine and pyrimidine rings can enhance potency and selectivity against specific biological targets. For instance, altering substituents on the piperazine ring has been linked to improved inhibition of kinases involved in malaria and cancer pathways .
Case Study 1: Antimalarial Efficacy
In a study published by Kato et al., a series of structurally related pyrimidines were synthesized and screened for their ability to inhibit PfCDPK1, a kinase implicated in malaria pathogenesis. The most potent compound demonstrated an IC of 17 nM, showcasing the potential of pyrimidine derivatives in antimalarial therapy .
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted on various pyrimidine analogs revealed that certain compounds could inhibit the growth of A431 cells by inducing apoptosis. The mechanism was linked to the disruption of DNA synthesis pathways, emphasizing the therapeutic potential of such compounds in oncology .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the piperazine-pyrimidine core in this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with nucleophilic substitution or coupling reactions. Key steps include:
- Piperazine Ring Functionalization : Use coupling agents (e.g., EDCI or DCC) to link the piperazine moiety to the pyrimidine ring under inert atmospheres (N₂/Ar) .
- Fluoro and Ethyl Group Introduction : Fluorination via halogen-exchange reactions (e.g., using KF/18-crown-6) and alkylation with ethyl halides in polar aprotic solvents (e.g., DMF) .
- Methoxypyrimidine Integration : Mitsunobu reactions or nucleophilic aromatic substitution with methoxy precursors under controlled pH (7–9) .
- Critical Parameters : Temperature (60–100°C), solvent choice (DMF, THF), and catalyst optimization (e.g., Pd for cross-coupling) are crucial for yield (>60%) .
Q. Which spectroscopic techniques are essential for structural elucidation and purity assessment?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group δ ~1.2–1.4 ppm; aromatic protons δ ~6.5–8.5 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~400–450 g/mol) and detects isotopic patterns for fluorine .
- FT-IR : Identifies functional groups (e.g., C=O stretches ~1650–1750 cm⁻¹; C-F ~1100–1250 cm⁻¹) .
- Purity Checks : HPLC with UV detection (λ = 254 nm) and TLC (Rf comparison) are standard .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer :
- Enzyme Inhibition : Piperazine-containing analogs show affinity for kinases (e.g., PI3K) and GPCRs (e.g., serotonin receptors) via hydrogen bonding and π-π stacking .
- Antimicrobial Activity : Fluoropyrimidines disrupt DNA synthesis in bacterial dihydrofolate reductase (DHFR) assays .
- In Silico Screening : Use docking tools (AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) and use orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
- Metabolic Stability Testing : Incubate with liver microsomes to assess if conflicting results arise from compound degradation .
- Control for Off-Target Effects : Employ gene knockout models or siRNA silencing to isolate target-specific activity .
Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (e.g., DMSO vs. DMF), temperature (50–120°C), and catalyst loading (5–20 mol%) to identify optimal conditions .
- Byproduct Analysis : Use LC-MS to detect impurities (e.g., de-fluorinated or over-alkylated species) and adjust stoichiometry .
- Workflow Example :
| Step | Parameter | Optimal Range | Yield Improvement |
|---|---|---|---|
| 1 | Solvent | DMF | +15% |
| 2 | Temp | 80°C | +20% |
| 3 | Catalyst | Pd(OAc)₂ | +10% |
| (Data synthesized from ) |
Q. How to assess the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability Profiling : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 0, 6, 12, 24 hours .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C indicates suitability for lyophilization) .
- Light Sensitivity : Expose to UV (365 nm) and measure photodegradation products with LC-MS/MS .
Q. What computational approaches predict binding modes with novel targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or MOE to simulate interactions with homology-modeled receptors (e.g., kinases) .
- MD Simulations (GROMACS) : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and identify key residues (e.g., Lys123 in ATP pockets) .
- Free Energy Calculations (MM/PBSA) : Estimate ΔG binding energies (<-10 kcal/mol indicates high affinity) .
Data Analysis and Interpretation
Q. How to address discrepancies between computational predictions and experimental binding data?
- Methodological Answer :
- Force Field Calibration : Re-parameterize charges for fluorine atoms (e.g., using RESP charges in Gaussian) to improve docking accuracy .
- Solvent Effects : Include explicit water molecules in simulations to account for hydrophobic interactions .
- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure kinetic constants (kₐₙₒₙ/kₒff) and refine models .
Q. What analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- UPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column (1.7 µm) and MRM transitions .
- NMR Relaxation Experiments : Differentiate isomers (e.g., para vs. ortho substitution) via T₁/T₂ measurements .
- Example Impurity Profile :
| Impurity Type | Retention Time (min) | m/z | Source |
|---|---|---|---|
| De-fluorinated | 8.2 | 383.2 | Incomplete reaction |
| Over-alkylated | 10.5 | 455.3 | Excess ethyl halide |
| (Data adapted from ) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
